Cas no 320422-83-1 (3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one)
![3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one structure](https://www.kuujia.com/scimg/cas/320422-83-1x500.png)
3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one Chemical and Physical Properties
Names and Identifiers
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- (5E)-5-(4-isopropylbenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one
- (5Z)-3-phenyl-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one
- 3-phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- 3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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- MDL: MFCD12028010
- Inchi: 1S/C19H18N2OS/c1-13(2)15-10-8-14(9-11-15)12-17-18(22)21(19(23)20-17)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,23)
- InChI Key: JDNFVMLTHIWMFM-UHFFFAOYSA-N
- SMILES: S=C1NC(C(N1C1C=CC=CC=1)=O)=CC1C=CC(=CC=1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 486
- Topological Polar Surface Area: 64.4
3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 039549-500mg |
(5E)-5-(4-Isopropylbenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
320422-83-1 | 500mg |
$126.00 | 2023-09-06 |
3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one Related Literature
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on 3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS No. 320422-83-1): A Comprehensive Overview
3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS No. 320422-83-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, belongs to the class of imidazolidinones and is characterized by its unique structural features, including a phenyl group, a propylphenyl methylidene moiety, and a sulfanylidene group. These structural elements contribute to its diverse biological activities and make it a valuable candidate for various pharmaceutical applications.
The chemical structure of 3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is defined by its molecular formula C19H19N3OS. The compound's molecular weight is approximately 337.43 g/mol, and it exists as a white crystalline solid at room temperature. Its solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) makes it suitable for various experimental protocols in both academic and industrial settings.
In recent years, extensive research has been conducted to explore the biological activities of 3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one. One of the most notable findings is its potent anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that 3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 3-Phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has also demonstrated significant antioxidant properties. Research has shown that it can scavenge free radicals and protect cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a crucial role in disease progression. Preclinical studies have indicated that this compound can reduce oxidative stress in neuronal cells, thereby potentially slowing down the progression of diseases such as Alzheimer's and Parkinson's.
The pharmacokinetic profile of 3-Phenyl-5-[(4-propan-2-ylylphenyl)methylidene]-2-sulfanylideneimidazolidinone has also been extensively studied. In vivo experiments have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing regimens. These characteristics make it an attractive candidate for further development into therapeutic agents.
In addition to its therapeutic potential, 3-Phenyl-[5-(4-propanoylphenylyl)methylidene]-2-sulfanylideneimidazolidinone has been investigated for its potential use as a research tool in biochemical and cellular studies. Its ability to modulate specific signaling pathways makes it a valuable probe for understanding the mechanisms underlying various biological processes. For instance, it has been used to study the regulation of inflammation and oxidative stress in cell culture models.
The synthesis of 3-(Phenyl)-5-[((4-(propanoyl)phenylyl))methylidene]-2-sulfanylideneimidazolidinone involves several well-established organic reactions, including condensation reactions and sulfenylation steps. The synthetic route is highly reproducible and can be scaled up for large-scale production, making it accessible for both academic research and industrial applications.
In conclusion, 3-(Phenyl)-5-[((4-(propanoyl)phenylyl))methylidene]-2-sulfanylideneimidazolidinone (CAS No. 320422-83-1) is a multifaceted compound with significant potential in both therapeutic and research contexts. Its unique structural features confer it with diverse biological activities, including anti-inflammatory and antioxidant properties. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field of medicinal chemistry.
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